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Compound of Interest

Compound Name: 4-Cyclohexyloxane-2,6-dione

Cat. No.: B15321474 Get Quote

In the realm of chemical analysis and drug development, precise characterization of molecular

structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance

(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for

elucidating the structural features of organic compounds. This guide provides a comparative

validation of the spectroscopic data for two common isomers of cyclohexanedione: 1,3-

cyclohexanedione and 1,4-cyclohexanedione, serving as a valuable resource for researchers,

scientists, and professionals in drug development.

The compound "4-Cyclohexyloxane-2,6-dione," as initially requested, does not correspond to

a standard chemical nomenclature and no public spectroscopic data could be retrieved for a

compound of this name or its likely structural interpretations. Consequently, this guide focuses

on its well-characterized and commercially available isomers.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 1,3-cyclohexanedione and 1,4-

cyclohexanedione, facilitating a direct comparison of their distinct spectral features.

Table 1: ¹H NMR Spectroscopic Data
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Compound Solvent
Chemical
Shift (δ)
ppm

Multiplicity Integration Assignment

1,3-

Cyclohexane

dione

CDCl₃ ~5.5 s 1H enolic CH

~3.5 s 2H
C(2)H₂ (keto

form)

~2.5 t 4H
C(4)H₂ and

C(6)H₂

~2.0 quintet 2H C(5)H₂

1,4-

Cyclohexane

dione[1]

CDCl₃ 2.84 s 8H C(2,3,5,6)H₂

Table 2: ¹³C NMR Spectroscopic Data

Compound Solvent
Chemical Shift (δ)
ppm

Assignment

1,3-

Cyclohexanedione[2]
CDCl₃ ~202 C=O (keto)

~190 C=O (enol)

~100 =CH (enol)

~50 C(2) (keto)

~37 C(6)

~30 C(4)

~20 C(5)

1,4-Cyclohexanedione CDCl₃ 208.5 C=O

37.5 CH₂
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Table 3: IR Spectroscopic Data

Compound Technique
Wavenumber
(cm⁻¹)

Assignment

1,3-

Cyclohexanedione[3]
KBr disc ~3400-2400 (broad) O-H stretch (enol)

~1735, 1710 C=O stretch (keto)

~1600 C=C stretch (enol)

1,4-

Cyclohexanedione[4]

[5]

KBr disc ~1715 C=O stretch

~2950-2850 C-H stretch

Table 4: Mass Spectrometry Data

Compound Ionization Method Molecular Ion (m/z)
Key Fragment Ions
(m/z)

1,3-

Cyclohexanedione[6]

[7]

Electron Ionization 112 97, 84, 69, 55, 42

1,4-

Cyclohexanedione[8]

[9][10]

Electron Ionization 112 84, 56, 55

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: 5-10 mg of the cyclohexanedione isomer is dissolved in approximately

0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard. The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 300 MHz or 500 MHz

spectrometer. Data acquisition parameters include a spectral width of 15 ppm, a relaxation

delay of 1 second, 16 to 32 scans, and a pulse width of 90°.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer at

a frequency of 75 MHz or 125 MHz, respectively. A spectral width of 220 ppm, a relaxation

delay of 2 seconds, and 512 to 1024 scans are typically used. Proton decoupling is applied

to simplify the spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet): Approximately 1-2 mg of the solid sample is finely ground

with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is

then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted

from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a direct

insertion probe or through a gas chromatograph (GC-MS). For GC-MS, a dilute solution of

the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected.

Ionization: Electron Ionization (EI) is used with an electron energy of 70 eV.

Data Acquisition: The mass spectrum is scanned over a mass-to-charge (m/z) range of 40 to

200 amu. The molecular ion and characteristic fragment ions are identified.

Spectroscopic Data Validation Workflow
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The following diagram illustrates the logical workflow for the validation of spectroscopic data for

a given chemical compound.
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Click to download full resolution via product page

Workflow for Spectroscopic Data Validation.

This comprehensive guide provides the necessary spectroscopic data, experimental protocols,

and a logical workflow to aid researchers in the unambiguous identification and validation of

cyclohexanedione isomers. The clear differences in their NMR, IR, and MS spectra, as detailed

in the comparative tables, allow for their confident differentiation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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